molecular formula C12H12O2S B14727084 (2,5-Dimethyl-1-benzothien-3-yl)acetic acid CAS No. 6179-14-2

(2,5-Dimethyl-1-benzothien-3-yl)acetic acid

Cat. No.: B14727084
CAS No.: 6179-14-2
M. Wt: 220.29 g/mol
InChI Key: PPQSTBXLLLHYPC-UHFFFAOYSA-N
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Description

(2,5-Dimethyl-1-benzothien-3-yl)acetic acid is an organic compound with the molecular formula C12H12O2S and a molecular weight of 220.29 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with two methyl groups and an acetic acid moiety. It is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethyl-1-benzothien-3-yl)acetic acid typically involves the reaction of 2,5-dimethylbenzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethyl-1-benzothien-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,5-Dimethyl-1-benzothien-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1-benzothien-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison: (2,5-Dimethyl-1-benzothien-3-yl)acetic acid is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

6179-14-2

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

2-(2,5-dimethyl-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C12H12O2S/c1-7-3-4-11-10(5-7)9(6-12(13)14)8(2)15-11/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

PPQSTBXLLLHYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2CC(=O)O)C

Origin of Product

United States

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